1,3,6,8-Tetraethynylpyrene

Übersicht

Beschreibung

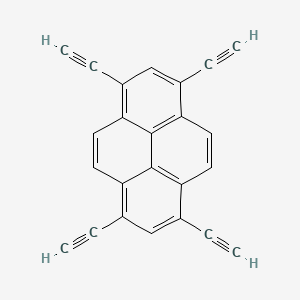

1,3,6,8-Tetraethynylpyrene is a chemical compound that has been studied for its photophysical properties . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with ethynyl groups attached at the 1, 3, 6, and 8 positions .

Synthesis Analysis

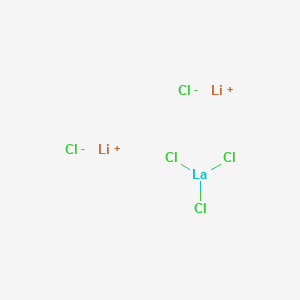

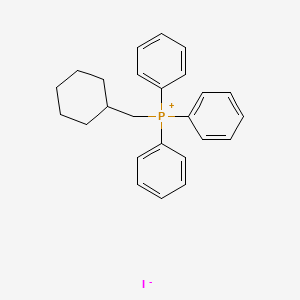

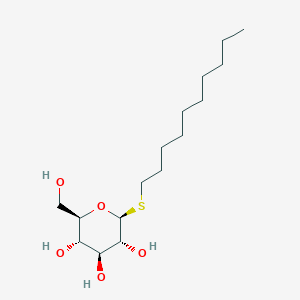

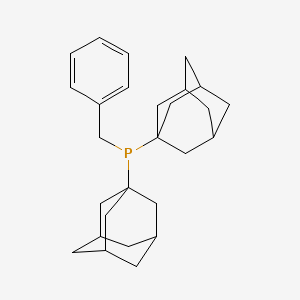

The synthesis of 1,3,6,8-Tetraethynylpyrene and its derivatives has been reported in several studies. A common method involves Sonogashira coupling, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling) . Another study reported the synthesis of three pyrene-based conjugated microporous polymers (CMPs) through Sonogashira–Hagihara cross-couplings of 1,3,6,8-tetraethynylpyrene .Molecular Structure Analysis

The molecular structure of 1,3,6,8-Tetraethynylpyrene is characterized by a pyrene core with ethynyl groups attached at the 1, 3, 6, and 8 positions . The compound is completely planar with a Cs point group .Chemical Reactions Analysis

The chemical reactions involving 1,3,6,8-Tetraethynylpyrene have been studied in the context of its photophysical properties . The compound has been used as a building block in the synthesis of dehydrobenzoannulenes .Physical And Chemical Properties Analysis

1,3,6,8-Tetraethynylpyrene has a molecular formula of C24H10, an average mass of 298.336 Da, and a monoisotopic mass of 298.078247 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 526.2±50.0 °C at 760 mmHg, and a flash point of 268.5±24.2 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Dehydrobenzoannulenes

1,3,6,8-Tetraethynylpyrene: is utilized as a building block in the synthesis of dehydrobenzoannulenes (DBAs) with a pyrene core . The process involves a sequence of Sonogashira coupling, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling). These DBAs exhibit high fluorescence due to the extended conjugation of the acetylenic units with the pyrene core, emitting in the visible region .

Photophysical Property Analysis

This compound has been extensively studied for its unique photophysical properties. Researchers have explored the synthesis of various derivatives and examined their absorption and fluorescence-emission properties, observing significant bathochromic shifts in both absorption and fluorescence emission bands.

Stimuli-Responsive Self-Assembly

Substitution with trimethylsilyl groups has enabled 1,3,6,8-Tetraethynylpyrene to achieve different molecular packing modes. These modes can be altered by physical stimuli such as heating, grinding, or exposure to solvent vapor, which in turn affects fluorescence wavelengths.

Organic Electronics Applications

The compound’s applications in organic electronics are promising. It has been used to synthesize star-shaped organic semiconductors from 1,3,6,8-tetrabromopyrene, which are soluble in common organic solvents. This opens up possibilities for its use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conjugated Microporous Polymers

1,3,6,8-Tetraethynylpyrene: has been used in the synthesis of pyrene-based conjugated microporous polymers (CMPs). These CMPs have potential applications in photocatalytic hydrogen evolution from water, which is a critical area of research in sustainable energy solutions.

Molecular Structure Analysis

The molecular structure of 1,3,6,8-Tetraethynylpyrene is characterized by a completely planar configuration with a Cs point group. This planarity and symmetry contribute to its unique chemical and physical properties, making it an interesting subject for structural analysis.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on 1,3,6,8-Tetraethynylpyrene may focus on its potential applications in energy and materials science. For instance, its use in the synthesis of pyrene-based conjugated microporous polymers for photocatalytic hydrogen evolution from water has been explored . Another study reported the synthesis of dehydrobenzoannulenes with a pyrene core, which emit in the visible region due to extended conjugation of the acetylenic units with the pyrene core .

Eigenschaften

IUPAC Name |

1,3,6,8-tetraethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGRPWUUBFXSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469747 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6,8-Tetraethynylpyrene | |

CAS RN |

870259-02-2 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

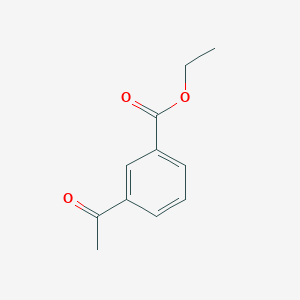

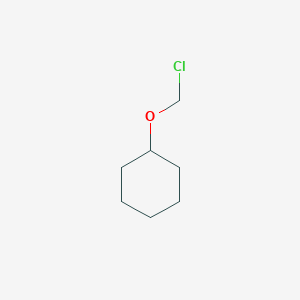

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)